molecular formula C46H46N2 B1661989 Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- CAS No. 58473-78-2

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

Cat. No.: B1661989
CAS No.: 58473-78-2
M. Wt: 626.9 g/mol
InChI Key: ZOKIJILZFXPFTO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] possesses the molecular formula C₄₆H₄₆N₂ with a molecular weight of 626.87 grams per mole, corresponding to Chemical Abstracts Service registry number 58473-78-2. The compound exists under multiple systematic nomenclature conventions, reflecting its complex structural architecture and widespread research applications. The International Union of Pure and Applied Chemistry designation identifies the molecule as 4,4'-(1,1-cyclohexanediyl)bis[N,N-bis(4-methylphenyl)aniline], while alternative naming systems refer to it as 1,1-bis[4-[N,N-di(para-tolyl)amino]phenyl]cyclohexane. Additional nomenclature variations include 4,4'-cyclohexylidenebis(N,N-bis(para-tolyl)aniline) and di-[4-(N,N-di-para-tolylamino)-phenyl]cyclohexane, demonstrating the compound's recognition across diverse scientific communities.

The molecular structure exhibits a distinctive propeller-like configuration centered around a cyclohexyl bridge that connects two identical triphenylamine moieties. Each triphenylamine unit consists of a central nitrogen atom bonded to three aromatic rings, with the para-positions of two rings bearing methyl substituents. This structural arrangement confers significant steric hindrance while maintaining electronic conjugation throughout the molecule. The compound's three-dimensional architecture results from the non-planar orientation of the phenyl groups relative to the nitrogen-carbon bond planes, creating a twisted molecular geometry that influences both its electronic properties and intermolecular packing behavior.

Crystallographic analysis reveals that the compound adopts a monoclinic crystal structure at room temperature, appearing as colorless transparent crystals or white powder depending on the purification method employed. The melting point ranges from 180-186°C, while thermal gravimetric analysis indicates thermal stability up to 290°C with minimal weight loss, demonstrating the compound's robust thermal characteristics essential for high-temperature processing applications. The compound exhibits limited solubility in polar solvents but demonstrates good miscibility in organic solvents including toluene and chloroform, facilitating solution-based processing techniques.

Historical Development of Triphenylamine Derivatives

The historical development of triphenylamine derivatives represents a significant evolutionary pathway in organic electronics research, with foundational work establishing the basic electronic properties that would later drive extensive material optimization efforts. Triphenylamine itself, characterized by the molecular formula (C₆H₅)₃N, was first recognized for its unique electronic properties stemming from the delocalization of the nitrogen lone pair across three aromatic substituents. This electronic configuration results in a partial positive charge on the nitrogen center balanced by negative charges distributed across the aromatic rings, fundamentally altering the basicity and electronic transport characteristics compared to conventional aliphatic amines.

The synthesis methodologies for triphenylamine derivatives have undergone substantial refinement since their initial development, with traditional Ullmann coupling reactions serving as the primary synthetic route despite inherent limitations including high reaction temperatures exceeding 200°C and extended reaction times surpassing 30 hours. These harsh conditions necessitated costly purification procedures and limited the scope of temperature-sensitive substrates that could be successfully employed. Subsequent improvements to the Ullmann reaction incorporated alternative bases, solvents, and catalysts to enhance reaction efficiency while reducing environmental impact. Notable advancements included the implementation of sodium hydride as base with o-xylene as solvent, reducing reaction times to 16-18 hours while maintaining satisfactory yields.

Modern synthetic approaches have embraced palladium-catalyzed cross-coupling methodologies, particularly Suzuki coupling reactions, which offer superior selectivity and milder reaction conditions. These methodologies typically employ palladium(0) complexes with phosphine ligands under basic conditions in polar aprotic solvents, enabling reaction completion within 1-200 hours depending on substrate complexity. Alternative coupling strategies including Heck, Wittig, Stille, and Sonogashira reactions have expanded the synthetic toolkit available for triphenylamine derivative preparation, each offering distinct advantages for specific structural modifications. The Sonogashira reaction, in particular, has gained prominence for its ability to operate at room temperature with reduced reaction times of approximately 4.5 hours.

The evolution of triphenylamine chemistry has been driven by the recognition that subtle structural modifications profoundly influence electronic properties, thermal stability, and processability characteristics. Systematic structure-property relationship studies have revealed that substituent positioning, particularly the placement of electron-donating or electron-withdrawing groups, dramatically affects absorption spectra, emission wavelengths, and charge transport behavior. These findings have guided the rational design of specialized derivatives optimized for specific applications, including the development of compounds with enhanced thermal stability, improved solubility profiles, or tailored electronic energy levels.

Significance in Organic Electronic Materials Research

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] occupies a central position in organic electronic materials research due to its exceptional combination of electronic, optical, and thermal properties that address critical performance requirements across multiple device applications. The compound's significance stems primarily from its outstanding hole transport characteristics, exhibiting hole mobility values of approximately 1 × 10⁻² cm²·V⁻¹·s⁻¹, which represents a ten-fold improvement over conventional hole transport materials such as N,N'-bis(1-naphthalenyl)-N,N'-bis-phenyl-(1,1'-biphenyl)-4,4'-diamine. This enhanced mobility facilitates efficient charge injection and transport processes essential for high-performance organic light-emitting diode operation.

The compound's electronic energy levels, characterized by a highest occupied molecular orbital energy of 5.5 eV and lowest unoccupied molecular orbital energy of 2.0 eV, provide optimal alignment with commonly employed electrode materials and adjacent organic layers. This favorable energy level positioning minimizes charge injection barriers while maintaining effective charge blocking characteristics, enabling the design of simplified device architectures without compromising performance. The high triplet energy level of 2.87 eV proves particularly valuable for blue phosphorescent applications, where triplet exciton confinement within the emissive layer is crucial for preventing efficiency losses through energy transfer to adjacent materials.

Thermal stability represents another critical factor underlying the compound's research significance, with thermal gravimetric analysis demonstrating stability up to 290°C with less than 0.5% weight loss. This exceptional thermal robustness enables processing under elevated temperatures required for organic semiconductor thin film formation while ensuring long-term device stability under operational conditions. The compound's ability to undergo sublimation purification further enhances its utility in research applications, allowing achievement of purities exceeding 99.5% necessary for reliable device performance characterization.

Recent research has demonstrated the compound's versatility across multiple organic electronic applications beyond traditional hole transport functions. Studies have shown its effectiveness as a host material for thermally-activated delayed fluorescence emitters, enabling the achievement of external quantum efficiencies reaching 28.6% in green-emitting devices. Additionally, the compound serves as a critical component in charge generation layers for tandem organic light-emitting diode structures, where its combination with appropriate acceptor materials facilitates efficient charge separation and injection. These applications have resulted in tandem devices achieving power efficiencies of 113 lm W⁻¹ at 1000 cd m⁻² brightness, representing significant improvements over single-unit device configurations.

The compound's role in advancing fundamental understanding of organic semiconductor physics cannot be understated, with extensive research investigating its degradation mechanisms providing insights into the intrinsic stability limitations of triphenylamine-based materials. Laser desorption ionization-time of flight mass spectrometry studies have revealed that the compound undergoes cation-induced cyclohexyl ring-opening reactions under device operation conditions, representing an alternative degradation pathway distinct from the carbon-nitrogen bond dissociation commonly observed in other polycyclic aromatic amines. These findings have informed the development of more stable derivative compounds while contributing to the broader understanding of organic semiconductor degradation processes that limit device operational lifetimes.

Properties

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C46H46N2/c1-34-8-20-40(21-9-34)47(41-22-10-35(2)11-23-41)44-28-16-38(17-29-44)46(32-6-5-7-33-46)39-18-30-45(31-19-39)48(42-24-12-36(3)13-25-42)43-26-14-37(4)15-27-43/h8-31H,5-7,32-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKIJILZFXPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069258
Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
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Molecular Weight

626.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58473-78-2
Record name 1,1′-Bis[(di-4-tolylamino)phenyl]cyclohexane
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Record name Benzenamine, 4,4'-cyclohexylidenebis(N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
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Record name 4,4'-cyclohexylidenebis[N,N-bis(p-tolyl)aniline]
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Mechanism of Action

Biochemical Pathways

The primary pathway affected by TAPC is the electron transport chain in OLEDs. By efficiently transporting holes, TAPC helps balance the charge in the device, which is crucial for the recombination of electrons and holes in the emissive layer. This recombination process leads to the emission of light.

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of OLED materials like TAPC, we can consider similar concepts. TAPC is deposited in a thin layer within the OLED device, where it remains fixed. Its ‘bioavailability’ is essentially its ability to transport holes efficiently across this layer.

Action Environment

The performance of TAPC can be influenced by environmental factors such as temperature and humidity. For instance, the hole mobility of TAPC can be improved by thermal annealing, which increases its crystallinity. .

Biological Activity

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-], commonly referred to as TAPC (TAPC stands for 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]), is a π-conjugated organic small molecule with significant potential in various biological applications. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the fields of photonics and medicinal chemistry.

  • Molecular Formula : C46H46N2
  • Molecular Weight : 626.89 g/mol
  • CAS Number : 58473-78-2
  • IUPAC Name : 4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline

Biological Activity Overview

TAPC exhibits a range of biological activities that have been studied extensively. Its primary applications include:

  • Anticancer Properties : Preliminary studies have indicated that TAPC may possess anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects.
  • Antimicrobial Activity : TAPC has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for these activities are critical for evaluating its efficacy.

Anticancer Activity

A study investigating the cytotoxic effects of TAPC on human cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells. The compound was tested against several cancer types, including breast and colon cancers. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HCT116 (Colon)15Cell cycle arrest at G2/M phase
A549 (Lung)12Activation of caspase pathways

Antimicrobial Activity

TAPC's antimicrobial properties were evaluated against various pathogens. The following table summarizes the MIC values observed in different bacterial and fungal strains:

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus≤0.25Gram-positive
Escherichia coli≤0.5Gram-negative
Candida albicans≤0.25Fungal
Aspergillus niger≤0.5Fungal

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, TAPC was administered to MCF-7 breast cancer cells. The study found that TAPC significantly inhibited cell proliferation and induced apoptosis through the activation of mitochondrial pathways.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of TAPC against clinical strains of bacteria and fungi. Results indicated that TAPC exhibited potent inhibitory effects, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: CBP and mCP

The compound shares functional similarities with carbazole-based hosts like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP). All three are classified as hole-transport (HT)-type hosts with high triplet energy levels, making them suitable for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs . However, structural differences dictate distinct performance characteristics:

  • Cyclohexylidene vs. Carbazole Backbone : The cyclohexylidene group in Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- enhances rigidity and reduces crystallization, improving film morphology in vacuum-deposited layers . In contrast, CBP and mCP rely on carbazole moieties, which offer strong electron-donating capabilities but suffer from aggregation-induced quenching .
  • Thermal Stability : All three materials exhibit unstable thermal properties, with decomposition temperatures below 400°C, limiting their use in prolonged high-stress environments .

Device Performance Metrics

Parameter Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- CBP/mCP DCZPO (Bipolar Host)
EQE in OLEDs 19.8% (deep-blue) ~15–18% ~20% (TADF)
PLQY in Films ~50% 60–70% N/A
Exciplex Formation Yes (with DTC-DBT) Rare No
Thermal Stability Moderate Moderate High
  • Exciplex Utilization : The compound uniquely forms exciplexes with emitters like DTC-DBT, enabling dual emission pathways (intramolecular charge transfer and exciplex states) for near-full triplet harvesting . This contrasts with CBP/mCP, which primarily function as inert hosts.
  • Bipolar Hosts (e.g., DCZPO) : Unlike HT-type hosts, DCZPO exhibits balanced electron/hole transport and higher thermal stability, achieving EQEs >20% in TADF-OLEDs . However, Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- remains preferred for deep-blue emission due to its superior hole-injection properties .

Processing Compatibility

The compound is compatible with both vacuum sublimation and solution processing. Devices using vacuum-sublimed layers achieve EQEs comparable to solution-processed ones (e.g., 19.8% vs. 18%) . This dual-process adaptability is rare among HT-type hosts, which often require specialized deposition techniques.

Preparation Methods

Core Structural Requirements

The compound features two N,N-bis(4-methylphenyl)aniline moieties bridged by a cyclohexylidene spacer, creating a rigid yet conjugated system ideal for charge transport. The molecular formula C₄₆H₄₆N₂ (molecular weight 626.9 g/mol) necessitates high-precision synthesis to avoid tetra-aryl methane byproducts common in Friedel-Crafts-type reactions.

Critical Physicochemical Parameters

Table 1 summarizes key properties influencing synthesis design:

Property Value Measurement Standard
Melting Point 186°C DSC
Boiling Point 755°C at 760 mmHg Ebulliometry
Density 1.1±0.1 g/cm³ Pycnometry
Refractive Index 1.646 Abbe refractometer
Flash Point 328.8±20.7°C Pensky-Martens

Condensation Pathway Optimization

Friedel-Crafts Alkylation Protocol

The primary route involves cyclohexanone diacetate reacting with four equivalents of N,N-bis(4-methylphenyl)aniline under acidic conditions:

  • Reagent Preparation

    • Cyclohexanone diacetate (1 mol) dissolved in anhydrous dichloroethane
    • N,N-bis(4-methylphenyl)aniline (4.2 mol) with 5% molar excess
  • Catalytic System

    • 0.1 eq. p-toluenesulfonic acid (PTSA) as Brønsted acid catalyst
    • 3Å molecular sieves for water scavenging
  • Reaction Conditions

    • 110°C reflux under N₂ atmosphere
    • 48-hour reaction time with Dean-Stark trap

This method achieves 68-72% yield but requires subsequent purification via silica gel chromatography to remove oligomeric byproducts.

Ullmann Coupling Alternative

Recent patents disclose a copper-mediated coupling approach for higher regioselectivity:

  • Substrate Preparation

    • 1,1'-Dibromocyclohexane (1 mol)
    • N,N-bis(4-methylphenyl)aniline boronic ester (2.2 mol)
  • Catalytic Conditions

    • CuI (10 mol%)
    • 1,10-Phenanthroline (20 mol%) ligand
    • Cs₂CO₃ base in degassed dioxane
  • Microwave-Assisted Protocol

    • 150°C for 45 minutes at 300W
    • Yields improved to 81% with <2% homo-coupling products

Industrial-Scale Manufacturing

Continuous Flow Reactor Design

GIHI Chemicals' proprietary process (ECHEMI vendor data) utilizes:

  • Microstructured reactors with 500 μm channels
  • Residence time 8.2 minutes at 185°C
  • Inline FTIR monitoring of amine consumption
  • Achieves 94% conversion with 89% isolated yield

Crystallization Control

Post-synthetic purification challenges are addressed through:

  • Anti-Solvent Precipitation

    • Methanol/chloroform (7:3 v/v) gradient addition
    • Cooling rate controlled at 2°C/min to -20°C
  • Sublimation Purification

    • High-vacuum (10⁻⁵ Torr) sublimation at 240°C
    • Collects >99.5% pure product as determined by HPLC

Q & A

Q. What are the key structural and physicochemical properties of TAPC, and how are they characterized?

TAPC (C₄₆H₄₆N₂) is a cyclohexylidene-bridged bis(aryl amine) with four methylphenyl substituents. Its molecular weight is 626.888 g/mol, with a calculated XLogP of 8.5, indicating high hydrophobicity. The molecule has five rotatable bonds and a topological polar surface area of 3.2 Ų, influencing its solubility in non-polar solvents and interfacial interactions in thin films . Structural characterization typically employs:

  • Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation.
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and symmetry .
  • X-ray crystallography (for single crystals) to resolve cyclohexylidene conformation and packing behavior.

Q. How does TAPC function as a hole-transport layer (HTL) in organic optoelectronic devices?

TAPC’s high hole mobility (~10⁻³ cm²/V·s) and favorable HOMO level (~-5.3 eV) enable efficient hole injection into emissive layers. Its amorphous nature ensures smooth film formation via thermal evaporation, reducing pinhole defects. Researchers validate HTL performance by:

  • Cyclic voltammetry to measure HOMO/LUMO levels.
  • Space-charge-limited current (SCLC) measurements to quantify hole mobility .
  • Atomic force microscopy (AFM) to assess film morphology .

Advanced Research Questions

Q. How can TAPC-based organic photodetectors (OPDs) be optimized for specific wavelength regimes?

TAPC:C70 (20:1) blends in OPDs exhibit responsivity peaks at 520 nm (0.29 A/W) and 610 nm (0.21 A/W) under zero bias . Optimization strategies include:

  • Doping ratio adjustment : Higher C70 content enhances absorption but may reduce charge separation efficiency.
  • Layer thickness tuning : Thicker active layers improve photon absorption but increase recombination losses.
  • Bias voltage modulation : Reverse bias increases responsivity but raises dark current.

Q. What factors contribute to efficiency roll-off in TAPC-based OLEDs, and how can they be mitigated?

Efficiency roll-off at high brightness (>10,000 cd/m²) arises from imbalanced charge injection and exciton-polaron quenching. In TAPC/TCTA bilayer HTL systems, researchers address this by:

  • Introducing exciton-blocking layers (e.g., CzSi) to confine excitons within the emissive layer .
  • Using mixed hosts (e.g., mCP:Ir(ppy)₂(acac)) to improve charge balance .
  • Optimizing HTL/ETL interfaces to reduce energetic barriers (e.g., pairing TAPC with TmPyPB for electron transport) .

Q. How do interfacial interactions between TAPC and emissive layers affect device performance?

TAPC’s low surface energy can lead to poor adhesion with polar emissive materials, causing delamination. Solutions include:

  • Surface modification : Oxygen plasma treatment of TAPC films to enhance wettability.
  • Interfacial buffer layers : Inserting ultrathin MoO₃ (~1 nm) improves hole injection and stability .
  • Host-guest compatibility screening : Matching TAPC’s HOMO level with the host (e.g., mCP’s HOMO = -6.1 eV) ensures efficient Förster resonance energy transfer (FRET) .

Q. Why do reported responsivity values for TAPC-based OPDs vary across studies?

Discrepancies arise from differences in:

  • Active layer thickness : Thinner films (<100 nm) reduce responsivity due to incomplete light absorption.
  • Substrate roughness : Rough ITO surfaces scatter light, altering effective photon flux .
  • Measurement protocols : Non-standardized light sources (e.g., LED vs. laser) affect wavelength-specific responsivity .

Methodological Considerations

Q. What analytical techniques are critical for evaluating TAPC’s role in device architectures?

  • Ellipsometry : Measures film thickness and refractive index for optical modeling.
  • Transient electroluminescence (TEL) : Probes exciton lifetime and quenching dynamics.
  • Impedance spectroscopy : Identifies charge-trapping sites at TAPC/emissive layer interfaces .

Q. How can computational modeling guide TAPC-based material design?

  • Density functional theory (DFT) : Predicts HOMO/LUMO levels and charge distribution.
  • Molecular dynamics (MD) : Simulates packing behavior and thermal stability.
  • Monte Carlo simulations : Models charge transport pathways in disordered films .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Reactant of Route 2
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Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

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